molecular formula C12H10ClNO3 B11866611 6-Chloro-4-ethoxyquinoline-2-carboxylic acid

6-Chloro-4-ethoxyquinoline-2-carboxylic acid

Cat. No.: B11866611
M. Wt: 251.66 g/mol
InChI Key: JBMKIDYPGYJIPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethoxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-chloroquinoline-2-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized quinoline compounds .

Scientific Research Applications

6-Chloro-4-ethoxyquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-ethoxyquinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group and carboxylic acid moiety make it a versatile compound for various applications .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

6-chloro-4-ethoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16)

InChI Key

JBMKIDYPGYJIPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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